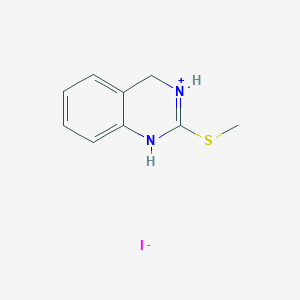
tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butyl ester group, an amino group, and a fluorophenyl group attached to a dimethylpropanoate backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step often involves esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-amino-3-phenyl-2,2-dimethylpropanoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate: The fluorine atom is positioned differently, potentially altering its chemical properties.
Uniqueness
tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring. This structural feature can significantly influence its chemical reactivity, biological activity, and overall stability, making it a distinct compound in its class.
Propriétés
Formule moléculaire |
C15H22FNO2 |
|---|---|
Poids moléculaire |
267.34 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-8-6-7-9-11(10)16/h6-9,12H,17H2,1-5H3 |
Clé InChI |
PXBPKCCUVIDQRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)
![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)

![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)
